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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1139454

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ENMD-2076 with
alternative treatments for platinum-resistant ovarian cancer. The data presented is based on
published clinical trial results to facilitate an objective evaluation of the therapeutic landscape.

Comparative Efficacy of Treatments for Platinum-
Resistant Ovarian Cancer

The following tables summarize the quantitative efficacy data from key clinical trials of ENMD-
2076 and standard-of-care therapies in patients with platinum-resistant ovarian cancer.
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Experimental Protocols
ENMD-2076 (NCT01104675)

o Study Design: This was an open-label, single-arm, multicenter Phase Il study.
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Patient Population: Patients with recurrent epithelial ovarian, fallopian tube, or primary
peritoneal cancer who were platinum-resistant (disease progression within 6 months of the
last platinum-based therapy).

Inclusion Criteria: Histologically confirmed epithelial ovarian, fallopian tube, or primary
peritoneal cancer; platinum-resistant disease; measurable disease by RECIST 1.1; ECOG
performance status of O or 1.

Exclusion Criteria: Prior treatment with an Aurora kinase inhibitor; uncontrolled hypertension;
significant cardiovascular disease.

Treatment Regimen: ENMD-2076 administered orally as a single agent.

Endpoints: The primary endpoint was the progression-free survival (PFS) rate at 6 months.
Secondary endpoints included overall response rate (ORR), duration of response, and
overall survival (OS).

Bevacizumab with Chemotherapy (AURELIA Trial -
NCT00976911)

Study Design: A randomized, open-label, multicenter Phase Il trial.

Patient Population: Patients with platinum-resistant recurrent epithelial ovarian, fallopian
tube, or primary peritoneal cancer.

Inclusion Criteria: Progression within 6 months of completing platinum-based therapy;
measurable or assessable disease.

Exclusion Criteria: History of bowel obstruction; more than two prior anticancer regimens.

Treatment Regimen: Patients were randomized to receive either investigator's choice of
chemotherapy (pegylated liposomal doxorubicin, weekly paclitaxel, or topotecan) alone or in
combination with bevacizumab (10 mg/kg every 2 weeks or 15 mg/kg every 3 weeks).

Endpoints: The primary endpoint was progression-free survival (PFS). Secondary endpoints
included overall response rate (ORR), overall survival (OS), and safety.
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Weekly Paclitaxel

o Study Design: A Phase Il prospective study comparing weekly paclitaxel to three-weekly
paclitaxel.

o Patient Population: Patients with recurrent platinum-resistant ovarian and peritoneal cancer.

o Treatment Regimen: The weekly paclitaxel arm received 80 mg/m? on days 1, 8, and 15,
every 28 days for a total of 6 cycles.

» Endpoints: Comparison of survival benefits, objective response rate, and toxicities.

Pegylated Liposomal Doxorubicin (PLD) and Topotecan

» Study Design: A Phase lll, randomized, multicenter, open-label, comparative study.

o Patient Population: Patients with epithelial ovarian carcinoma that recurred after or did not
respond to first-line, platinum-based chemotherapy.

o Treatment Regimen: Patients were randomized to receive either PLD 50 mg/m? as a 1-hour
infusion every 4 weeks or topotecan 1.5 mg/m?/d for 5 consecutive days every 3 weeks.

o Endpoints: The primary endpoint was progression-free survival. Secondary endpoints
included overall response rate and overall survival.

Signaling Pathways and Mechanism of Action of
ENMD-2076

ENMD-2076 is an orally active, multi-targeted kinase inhibitor with a unique profile that impacts
key pathways in tumor growth and proliferation: angiogenesis, cell cycle progression, and
proliferation. Its primary targets include Aurora A kinase, Vascular Endothelial Growth Factor
Receptors (VEGFRSs), and Fibroblast Growth Factor Receptors (FGFRS).

Aurora A Kinase Inhibition

ENMD-2076 selectively inhibits Aurora A kinase, a key regulator of mitosis. Overexpression of
Aurora A is common in many cancers and is associated with genetic instability and tumor
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progression. By inhibiting Aurora A, ENMD-2076 disrupts the mitotic process, leading to cell
cycle arrest and apoptosis in cancer cells.

ENMD-2076 Action
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ENMD-2076 inhibits Aurora A kinase, disrupting mitosis.

VEGFR Signaling Inhibition
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ENMD-2076 targets VEGFR2 (KDR), a key receptor in the vascular
(VEGF) signaling pathway. This pathway is crucial for angiogenesis,

endothelial growth factor
the formation of new blood

vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR2, ENMD-2076
blocks downstream signaling cascades, thereby inhibiting tumor angiogenesis and growth.
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ENMD-2076 blocks angiogenesis by inhibiting VEGFR2.

FGFR Signaling Inhibition

ENMD-2076 also inhibits Fibroblast Growth Factor Receptors (FGFRS), particularly FGFR1 and

FGFR2. The FGF/FGFR signaling pathway is implicated in various
proliferation, survival, and differentiation. Dysregulation of this path

cellular processes, including
way can contribute to

tumorigenesis. Inhibition of FGFRs by ENMD-2076 provides an additional mechanism to

suppress tumor growth.
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ENMD-2076 inhibits FGFR signaling to reduce tumor growth.

 To cite this document: BenchChem. [ENMD-2076 in Platinum-Resistant Ovarian Cancer: A
Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139454#enmd-2076-efficacy-in-platinum-resistant-
ovarian-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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